molecular formula C21H17FN6O3S B10929696 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B10929696
M. Wt: 452.5 g/mol
InChI Key: YEVYOUNHPYVLLR-UHFFFAOYSA-N
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Description

2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a cyclopenta[b]thiophene moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using 4-fluorobenzyl halides.

    Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the cyclopenta[b]thiophene moiety: This can be synthesized through a series of cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Coupling of the two moieties: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with the cyclopenta[b]thiophene moiety using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the thiophene moiety.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a potential inhibitor or activator of specific enzymes or receptors. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide lies in the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H17FN6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H17FN6O3S/c22-11-4-6-12(7-5-11)28-19-14(8-25-28)21(31)27(10-24-19)9-16(29)26-20-17(18(23)30)13-2-1-3-15(13)32-20/h4-8,10H,1-3,9H2,(H2,23,30)(H,26,29)

InChI Key

YEVYOUNHPYVLLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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